Undecylcyclohexane
Overview
Description
Undecylcyclohexane is a chemical compound with the molecular formula C17H34 . It has an average mass of 238.452 Da and a monoisotopic mass of 238.266052 Da .
Molecular Structure Analysis
Undecylcyclohexane has a simple structure with 17 carbon atoms and 34 hydrogen atoms . It has 10 freely rotating bonds . The 3D structure of Undecylcyclohexane can be viewed using specific software .
Physical And Chemical Properties Analysis
Undecylcyclohexane has a density of 0.8±0.1 g/cm3, a boiling point of 315.8±5.0 °C at 760 mmHg, and a flash point of 137.6±11.1 °C . It has a molar refractivity of 78.7±0.3 cm3 and a molar volume of 292.6±3.0 cm3 .
Scientific Research Applications
Synthesis and Chemical Transformations
- A study by Krantz and Lin (1971) highlighted the stereoselectivity in the thermal cyclizations of 5-alkenylcyclohexa-1,3-dienes, leading to the formation of tricyclo[5,3,1,03,8]undec-9-ene, a compound structurally related to undecylcyclohexane. This study opens avenues for the synthesis of functionalized bridged tricyclic rings, which are significant in various chemical syntheses (Krantz & Lin, 1971).
- Research by Singh and Prathap (2013) described the synthesis of endo-tricyclo[5.2.2.02.6]undecanes, demonstrating the potential of these structures in chemical ecology and bioremediation. These compounds have applications in the synthesis of high-value fine chemicals and as industrial feedstock chemicals (Singh & Prathap, 2013).
Environmental and Biological Impact
- The study by Park et al. (2011) on the disruption of the thyroid axis in brown trout exposed to β-tetrabromoethylcyclohexane, a structurally similar brominated compound, provides insights into the environmental impact of such compounds. This research is crucial for understanding the ecological consequences of releasing similar chemicals into the environment (Park et al., 2011).
- Research by Tulliez and Peleran (1977) on the oxidation of dodecylcyclohexane in rats demonstrated the metabolic pathways and interactions of naphthenic hydrocarbons, which are related to undecylcyclohexane, in mammals. This study is relevant for assessing the health implications and metabolic processing of such compounds in living organisms (Tulliez & Peleran, 1977).
Material Science and Industrial Applications
- Milhet et al. (2007) conducted a study on the solid−liquid equilibria under high pressure of n-alkylcyclohexanes, including undecylcyclohexane. This research is significant for understanding the physical properties of such compounds under varying conditions, which is vital for their industrial applications (Milhet et al., 2007).
- The research by Beam and Perry (1974) on the microbial degradation and assimilation of n-alkyl-substituted cycloparaffins, including undecylcyclohexane, provides valuable insights into the biodegradation of these compounds. This is crucial for understanding their environmental fate and potential use in bioremediation strategies (Beam & Perry, 1974).
properties
IUPAC Name |
undecylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQVOBPJWHQXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202451 | |
Record name | Undecylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Undecylcyclohexane | |
CAS RN |
54105-66-7 | |
Record name | Undecylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54105-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054105667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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